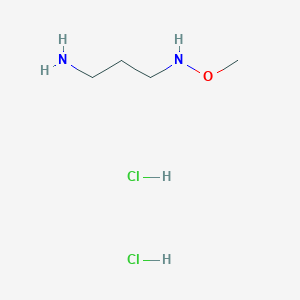

(3-Aminopropyl)(methoxy)amine dihydrochloride

Vue d'ensemble

Description

“(3-Aminopropyl)(methoxy)amine dihydrochloride” is a chemical compound with the CAS Number: 1955494-55-9 . It has a molecular weight of 191.1 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(methoxy(methyl)amino)propan-1-amine dihydrochloride . The InChI code is 1S/C5H14N2O.2ClH/c1-7(8-2)5-3-4-6;;/h3-6H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Applications De Recherche Scientifique

Surface Functionalization and Stability

Aminosilanes, including (3-Aminopropyl)(methoxy)amine dihydrochloride, are pivotal in functionalizing silica surfaces to enhance their reactivity and interaction with other molecules. Smith and Chen (2008) identified that aminosilane-functionalized silica surfaces experience loss of covalently attached silane layers upon exposure to water, attributed to siloxane bond hydrolysis catalyzed by the amine functionality. They explored the conditions under which amine-functionalized surfaces exhibit greater hydrolytic stability, crucial for their application in aqueous media Smith & Chen, 2008.

Catalysis and Synthesis

Amine Assisted Reactions : this compound plays a role in the gas-phase reaction with silica, demonstrating how aminosilane adsorbs via hydrogen bonding, leading to an increased number of silane molecules attached to the surface via a Si-O-Si linkage, as investigated by White and Tripp (2000). This understanding is crucial for catalysis and material synthesis applications White & Tripp, 2000.

Amination of Methoxypyridines : Pang, Kaga, and Chiba (2018) developed a new protocol for nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide, showcasing the potential of this compound in facilitating these reactions Pang, Kaga, & Chiba, 2018.

Analytical and Biochemical Applications

- Silanization for Bioconjugation : Wang and Vaughn (2008) explored the morphology and chemical reactivity of APTES films on glass substrates, highlighting the importance of this compound in creating amine-reactive films for bioconjugation purposes. Their research provides insights into optimizing the deposition techniques for biomedical applications Wang & Vaughn, 2008.

Safety and Hazards

Propriétés

IUPAC Name |

N'-methoxypropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLTHKSMBUAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)

![[5-(Methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2861228.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)

![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)

![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)

![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)